

literature comparison of synthesis yields for 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

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A Comparative Guide to the Synthesis of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

This guide provides a comparative analysis of synthesis methodologies for **2-Hydroxy-3-methoxy-5-nitrobenzaldehyde**, also known as 5-nitro-o-vanillin. The primary route for its synthesis is the direct nitration of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). While literature detailing various protocols and yields for this specific molecule is sparse, a method utilizing Yttrium (III) nitrate hexahydrate has been documented.

For a broader comparative perspective, this guide also includes data from the synthesis of the closely related and more commonly reported isomer, 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde), which is synthesized from vanillin. This comparison offers valuable insights into the reaction conditions and expected yields for the nitration of hydroxymethoxybenzaldehydes.

Data Presentation: Synthesis Yield Comparison

The following table summarizes the synthesis yields for **2-Hydroxy-3-methoxy-5-nitrobenzaldehyde** and its isomer, 5-nitrovanillin, using different nitrating agents and conditions.

Product	Starting Material	Nitrating Agent	Solvent / Catalyst	Yield (%)	Reference
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde	o-Vanillin	$\text{Y}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$	Glacial Acetic Acid	Not Reported	[1]
5-Nitrovanillin (Isomer)	Vanillin	Ceric Ammonium Nitrate	Acetic Acid / PEG-400	69-71%	[2][3][4]
5-Nitrovanillin (Isomer)	Vanillin	Nitric Acid (conc.)	Dichloromethane	64%	[5]

Note: The synthesis data for 5-Nitrovanillin is provided for comparative purposes due to the limited availability of yield data for **2-Hydroxy-3-methoxy-5-nitrobenzaldehyde**.

Experimental Protocols

Synthesis of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde via Yttrium Nitrate

This protocol is adapted from a documented procedure for the nitration of o-vanillin.[1]

Materials:

- o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
- Yttrium (III) nitrate hexahydrate ($\text{Y}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- Glacial Acetic Acid

Procedure:

- Dissolve o-vanillin (94 mg, 1 mmol) in 3 mL of glacial acetic acid in a 50 mL test tube.
- Add solid $\text{Y}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ (383 mg, 1 mmol) to the solution.

- Shake the reaction mixture continuously for 10 minutes at room temperature.
- Note: The original source does not specify the work-up or purification procedure, but a typical procedure would involve pouring the reaction mixture into ice water to precipitate the product, followed by filtration, washing with cold water, and drying. Further purification could be achieved by recrystallization.

Comparative Protocol: Synthesis of 5-Nitrovanillin via Ceric Ammonium Nitrate

This protocol describes a green chemistry approach to the synthesis of the isomer 5-nitrovanillin.^{[2][4]}

Materials:

- Vanillin
- Ceric Ammonium Nitrate (CAN)
- Acetic Acid (90% volume fraction)
- Polyethylene Glycol-400 (PEG-400)
- Ice water

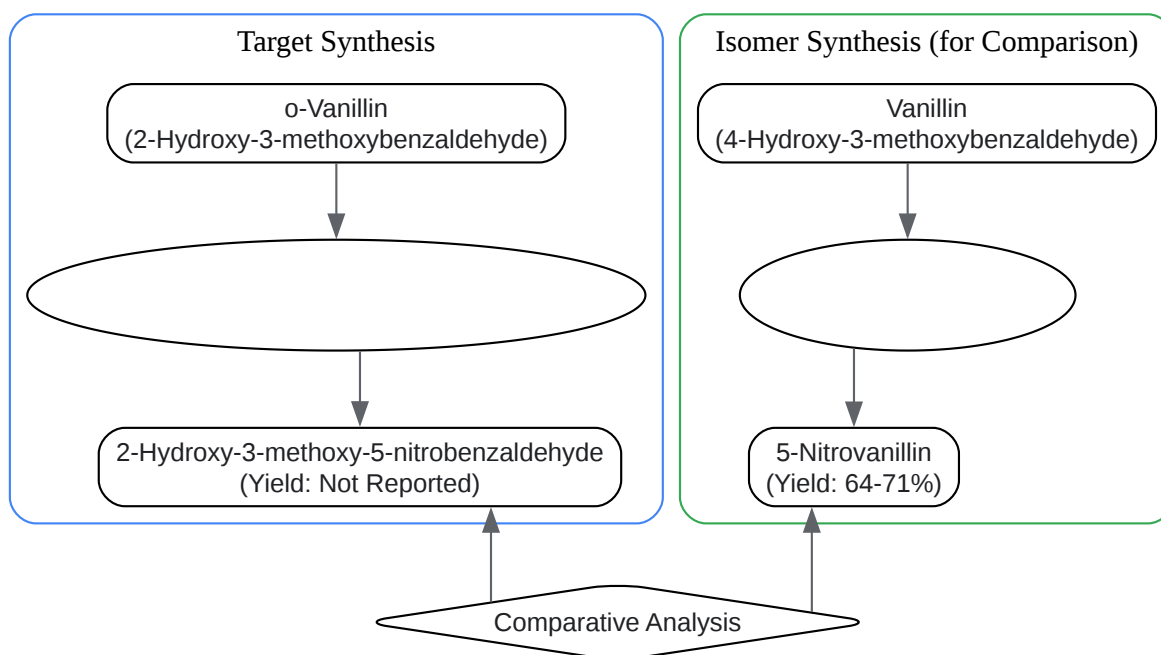
Procedure:

- In a 25 mL round-bottom flask, add vanillin (0.152 g, 1 mmol), 2 mL of 90% acetic acid, and 0.50 g of PEG-400 (1.25 mmol).
- Under stirring, slowly add a solution of ceric ammonium nitrate (0.09 g, 0.58 mmol) in water dropwise.
- Maintain the reaction at 20°C for 2.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a developing agent of ethyl acetate and petroleum ether (1:1 ratio).

- Once the reactant is completely converted, stop the stirring and pour the reaction mixture into an appropriate amount of ice water.
- A yellow solid will precipitate. Collect the crude product by filtration.
- Wash the solid 2-3 times with distilled water to obtain the crude 5-nitrovanillin. The reported yield is approximately 71%.^[4]

Synthesis Workflow and Comparison Diagram

The following diagram illustrates the general workflow for the synthesis of nitro-substituted hydroxymethoxybenzaldehydes and the comparative nature of the data presented in this guide.



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Caption: Comparative workflow for the synthesis of the target molecule and its isomer.

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